![molecular formula C10H7BrO3S B11825490 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: 4-methoxy-1-benzothiophene-2-carboxylic acid . Its molecular formula is C10H8O3S and its molecular weight is 208.24 g/mol . This compound belongs to the class of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a thiophene ring fused to a benzene ring.
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid involves several steps. One common approach is the bromination of 6-methoxybenzo[b]thiophene-2-carboxylic acid using bromine or a brominating agent. The reaction typically occurs at the 4-position of the thiophene ring. The resulting bromo compound can then be hydrolyzed to obtain the carboxylic acid product.
Reaction Conditions:- Bromination: The bromination reaction is typically carried out in an organic solvent (e.g., dichloromethane) with bromine or N-bromosuccinimide (NBS) as the brominating agent.
- Hydrolysis: The hydrolysis step involves treating the bromo compound with a strong base (e.g., sodium hydroxide) to convert it to the carboxylic acid.
Industrial Production Methods: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using the methods described above.
Chemical Reactions Analysis
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid can participate in various chemical reactions:
- Oxidation : It can undergo oxidation reactions, potentially leading to the formation of other functional groups.
- Substitution : The bromine atom can be substituted with other nucleophiles (e.g., amines, alkoxides).
- Reduction : Reduction of the carboxylic acid group may yield the corresponding alcohol.
Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
This compound finds applications in:
- Organic Synthesis : It serves as a building block for the synthesis of more complex molecules.
- Materials Science : Its unique structure makes it useful for designing functional materials.
- Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development.
Mechanism of Action
The exact mechanism of action for 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While there are no direct analogs of this compound, it shares similarities with other benzo[b]thiophenes. Its bromine substitution distinguishes it from related compounds like 6-methoxybenzo[b]thiophene-2-carboxylic acid .
Biological Activity
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the molecular formula C11H9BrO3S and a molecular weight of 287.13 g/mol. Its structure features a bromine atom, a methoxy group, and a carboxylic acid functional group attached to a benzo[b]thiophene backbone. These functional groups enhance its solubility and interaction with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, studies have shown its effectiveness against various strains of Mycobacterium tuberculosis (MTB), including multidrug-resistant variants.
Case Study: Antitubercular Activity
A study published in 2016 evaluated the efficacy of benzo[b]thiophene-2-carboxylic acid derivatives against MTB. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.91 to 2.83 µg/mL against both active and dormant mycobacteria . This suggests that derivatives like this compound may serve as promising candidates for tuberculosis therapy.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 0.91 - 2.83 | Antitubercular |
7b (similar derivative) | 2.73 - 22.86 | Active against MDR-MTB |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential in anticancer research. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines while exhibiting low cytotoxicity towards normal cells.
Research Findings
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and specific protein targets involved in cancer progression. For example, compounds with structural similarities have been evaluated for their ability to inhibit cancer cell motility and growth .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Molecular docking studies reveal that it may interact with key enzymes or receptors, potentially leading to inhibition of critical biological pathways involved in disease progression.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Biological Activity | Target Pathogen/Cell Line | MIC/IC50 Values | Notes |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | 0.91 - 2.83 µg/mL | Effective against both active and dormant forms |
Anticancer | Various cancer cell lines | Varies | Low cytotoxicity in normal cells; inhibits cell motility |
Properties
Molecular Formula |
C10H7BrO3S |
---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
4-bromo-6-methoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO3S/c1-14-5-2-7(11)6-4-9(10(12)13)15-8(6)3-5/h2-4H,1H3,(H,12,13) |
InChI Key |
ZIQLRTVAPKARCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br |
Origin of Product |
United States |
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